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Compound of Interest |

N-(oxan-4-yl)-3-phenylpyrrolidine-
Compound Name:
1-carboxamide

CAS No.: 2034340-58-2

Cat. No.: B2855531

. J

Case Study: N-(oxan-4-yl)-3-phenylpyrrolidine-1-
carboxamide
Executive Summary

This Application Note details the protocol for the high-throughput screening (HTS), validation,
and characterization of N-(oxan-4-yl)-3-phenylpyrrolidine-1-carboxamide (Compound ID-
4YL).

Structurally, ID-4YL features a urea core linking a 3-phenylpyrrolidine moiety and a
tetrahydropyran (oxan-4-yl) ring. This pharmacophore is highly characteristic of inhibitors
targeting Soluble Epoxide Hydrolase (sEH) and specific Chemokine Receptors (e.g., CCR5).
This guide focuses on its characterization as a non-epoxide transition-state mimic for seH, a
target involved in inflammation and cardiovascular regulation.

Key Technical Insights:

» Solubility Advantage: The oxan-4-yl (tetrahydropyran) group serves as a polar bioisostere for
the traditional cyclohexyl group, significantly lowering LogP (approx. 2.1) and improving
metabolic stability compared to purely lipophilic urea inhibitors like AUDA.
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» Screening Challenge: Urea-based compounds are prone to forming colloidal aggregates in
agueous buffers, leading to promiscuous inhibition (false positives). This protocol includes
specific "detergent-sensitivity" steps to validate true binding.

Chemical Profile & Handling

Compound ldentity:

IUPAC Name: N-(oxan-4-yl)-3-phenylpyrrolidine-1-carboxamide

Common Scaffolds: Tetrahydropyran-urea-pyrrolidine

Molecular Weight: ~274.36 g/mol

Predicted LogP: 2.1 + 0.3 (Improved aqueous solubility vs. cyclohexyl analogs)
Preparation Protocol:

e Stock Solution: Dissolve neat powder in 100% DMSO to a concentration of 10 mM. Vortex
for 60 seconds.

o Storage: Aliquot into amber glass vials (to prevent plastic leaching) and store at -20°C.
Stable for 6 months.

e Working Solution: For HTS, dilute to 1000x final concentration in DMSO before transferring
to the assay plate (acoustic dispensing recommended).

Critical Warning: Ureas can degrade into isocyanates and amines upon prolonged exposure to

acidic aqueous environments. Maintain pH > 7.0 in all assay buffers.

Primary HTS Protocol: Fluorogenic sH Hydrolysis
Assay
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This protocol utilizes a fluorogenic substrate, PHOME (3-phenylcyano(6-methoxy-2-
naphthalenyl)methyl ester-2-oxiraneacetic acid), which becomes fluorescent upon hydrolysis by
SEH.

3.1 Assay Principle

The urea core of ID-4YL mimics the transition state of the epoxide ring opening, binding tightly
to the catalytic aspartate (Asp335) of SEH. Inhibition prevents PHOME hydrolysis, quenching
the fluorescent signal.

3.2 Reagents & Buffer Composition
e Assay Buffer: 25 mM Bis-Tris-HCI (pH 7.0), 0.1 mg/mL BSA.

o Detergent (Critical): 0.01% Triton X-100 (Must be included to prevent colloidal aggregation of
the urea compound).

¢ Enzyme: Recombinant human sEH (0.4 nM final).

e Substrate: PHOME (50 pM final, Km ~ 2.5 uM).

3.3 Step-by-Step Workflow
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Step Action Volume Notes

Acoustic dispense 10
1 Dispense Compound 50 nL mM stock into 1536-

well black plates.

Dispense sEH in
Assay Buffer.

2 Add Enzyme 3uL ]
Centrifuge 1000xg, 1

min.

Incubate for 15 min at
3 Pre-Incubation N/A RT to allow

equilibrium binding.

Dispense PHOME
4 Add Substrate 3uL substrate to initiate
reaction.

Measure Ex/Em
5 Kinetic Read N/A 330/465 nm every 60s
for 10 mins.

(Optional) Endpoint
6 Stop Reaction N/A mode: Add ZnSO4 to

stop reaction.

3.4 Data Analysis

o Normalization: Normalize raw fluorescence units (RFU) to DMSO controls (0% inhibition) and
No-Enzyme controls (100% inhibition).

o Curve Fitting: Fit dose-response data to the 4-parameter Hill equation:

Hit Validation: Distinguishing True Binders from
Artifacts

Urea compounds are notorious "PAINS" (Pan-Assay Interference Compounds) candidates if
not validated.
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4.1 The "Detergent Shift" Assay

To confirm ID-4YL is not acting as a colloidal aggregator:
e Run the IC50 assay in buffer with 0.01% Triton X-100.
e Run the IC50 assay in buffer with 0.1% Triton X-100.

« Interpretation: If the IC50 shifts significantly (>3-fold increase) with higher detergent, the
compound is likely an aggregator (False Positive). If IC50 remains stable, it is a true specific
binder.

4.2 Orthogonal Biophysical Assay: Surface Plasmon Resonance
(SPR)

Objective: Measure binding kinetics (

) directly.

e Sensor Chip: CM5 (Carboxymethylated dextran).

Immobilization: Amine coupling of sEH to ~4000 RU.

Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NacCl, 0.05% Surfactant P20).

Injection: Inject ID-4YL as a concentration series (0.5 nM — 1 uM).

Expected Result: Fast-on/slow-off kinetics typical of urea-based transition state mimics.

Mechanism of Action & Workflow Visualization

The following diagrams illustrate the screening triage process and the structural mechanism of
inhibition.

5.1 HTS Triage Workflow
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Library: Urea Scaffolds
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Caption: Step-by-step triage workflow to isolate specific binders from colloidal aggregators.

5.2 Structural Mechanism (sEH Inhibition)
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Pharmacophore Roles
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Caption: Mechanistic binding mode of ID-4YL mimicking the epoxide transition state.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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